(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) aromatic system conjugated to an α,β-unsaturated carbonyl group. The acrylamide moiety is substituted with a piperidin-4-ylmethyl group, which is further modified by a 2-(methylthio)benzyl substituent. The benzodioxole group is a common pharmacophore in bioactive molecules due to its electron-rich aromatic system, which can engage in π-π stacking interactions with biological targets . The methylthio group on the benzyl substituent may enhance lipophilicity and influence binding interactions through hydrophobic or sulfur-mediated interactions . The compound’s synthesis likely involves condensation of (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a piperidin-4-ylmethylamine intermediate, as evidenced by analogous synthetic routes for related acrylamides .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-30-23-5-3-2-4-20(23)16-26-12-10-19(11-13-26)15-25-24(27)9-7-18-6-8-21-22(14-18)29-17-28-21/h2-9,14,19H,10-13,15-17H2,1H3,(H,25,27)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHCOOIXDOHUKM-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C23H28N2O3S
- Molecular Weight: 412.54 g/mol
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human colon cancer (HCT116) cells, with an IC50 value of approximately 4.36 µM. This potency is comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 4.36 | Inhibition of CDK2 |
| MCF7 | 1.003 | Induction of apoptosis |
| A549 | 0.72 | EGFR inhibition |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in cellular models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
Neuroprotective Effects
Neuroprotective properties have been observed in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal cell death, likely through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production .
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of the compound on HCT116 cells, revealing that it induces apoptosis via caspase activation pathways. The results indicated that the compound effectively triggered cell cycle arrest at the G2/M phase.
-
Case Study on Anti-inflammatory Activity :
- In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent.
-
Neuroprotection in Alzheimer's Models :
- In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound could mitigate amyloid-beta-induced toxicity, highlighting its potential for Alzheimer’s disease therapy.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions that involve the functionalization of the benzo[d][1,3]dioxole moiety with piperidine derivatives. The synthetic pathway typically includes:
- Formation of the acrylamide backbone : This involves the reaction between an appropriate amine and an acrylate.
- Introduction of the benzo[d][1,3]dioxole group : This is achieved through coupling reactions or electrophilic substitutions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide. For instance:
- In vitro Studies : Compounds with the benzo[d][1,3]dioxole scaffold have shown significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Neuropharmacological Effects
The piperidine moiety suggests potential interactions with central nervous system targets. Compounds similar to this structure have been evaluated for their effects on dopamine receptors, showing promise as modulators for neuropsychiatric disorders .
Antitumor Agents
The structural features of this compound position it as a candidate for development as an anticancer agent. The ability to inhibit tumor growth through multiple pathways makes it a valuable compound in drug design.
Antidepressant and Anxiolytic Properties
Given its potential interaction with neurotransmitter systems, further research into its efficacy as an antidepressant or anxiolytic is warranted. Compounds with similar structures have exhibited such properties in preclinical studies .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis of Curcumin Analogues : A study synthesized curcumin analogues featuring similar functional groups and demonstrated their anticancer effects through apoptosis induction in cancer cell lines .
- Dopamine D3 Receptor Modulators : Research on compounds targeting dopamine receptors has shown that structural modifications can enhance receptor selectivity and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of acrylamide derivatives with diverse substitutions. Key structural analogues and their distinguishing features include:
Key Comparisons
Pharmacophoric Features: The benzodioxole group in the target compound and its analogue enhances π-π interactions compared to the nitro or pyrimidine groups in other acrylamides .
Synthetic Routes :
- The target compound’s synthesis mirrors methods for (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide derivatives, which use carbodiimide-mediated coupling of acrylic acids with amines . In contrast, bis-acrylamides like compound 5012 require multi-step conjugations of acryloyl chlorides .
For example, benzothiazole-containing acrylamides exhibit anticancer activity via topoisomerase inhibition , whereas pyrimidine-piperazine derivatives target receptor tyrosine kinases .
Computational Similarity Analysis :
- Tanimoto coefficients (based on binary fingerprints) indicate moderate similarity (0.45–0.65) between the target compound and benzothiazole/pyrimidine analogues, driven by shared acrylamide and aromatic motifs .
- Graph-based methods (e.g., SIMCOMP or Graph Isomorphism Networks ) reveal higher similarity in functional group arrangement compared to Tanimoto scores, emphasizing the methylthio-benzyl-piperidine motif’s uniqueness .
Research Findings and Data Tables
Physicochemical Properties (Predicted)
Structural Similarity Metrics
| Metric | Target vs. Benzothiazole Analogue | Target vs. Compound 5012 |
|---|---|---|
| Tanimoto Coefficient | 0.58 | 0.41 |
| SIMCOMP Score | 0.72 | 0.35 |
| GIN-Based Similarity | 0.85 | 0.50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
